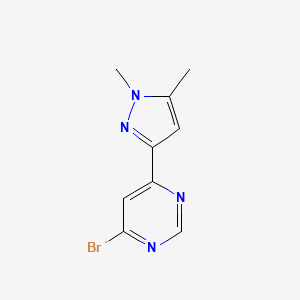

4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine

Vue d'ensemble

Description

4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine is an organic compound with the molecular formula C9H9BrN4 . It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been the subject of numerous studies . Pyrazoles are particularly useful in organic synthesis and have been synthesized through a variety of methods .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 1,5-dimethyl-1H-pyrazol-3-yl group at the 6-position .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Researchers have developed methods for synthesizing polyheterocyclic ring systems derived from related pyrazolopyridine precursors. These methods involve reactions with arylidene malononitriles, ethyl acetoacetate, and other reagents to produce various derivatives, including pyrazolopyrimidine and triazine derivatives. These compounds are characterized using IR and NMR techniques, highlighting the versatility of pyrazolopyridine compounds in synthesizing complex heterocycles with potential for further chemical modification (Abdel‐Latif et al., 2019).

Anticancer and Anti-inflammatory Activities

A novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds show promise as potential therapeutic agents, indicating the significance of pyrazolopyrimidine frameworks in the development of new drugs for cancer treatment and inflammation management (Rahmouni et al., 2016).

Antibacterial Properties

The synthesis of pyrazolopyridine-based heterocycles and their evaluation for antibacterial properties have been documented. These studies reveal the potential of these compounds in the development of new antibacterial agents, demonstrating the broader applicability of pyrazolopyrimidine derivatives in addressing various bacterial infections (Abdel‐Latif et al., 2019).

Antimicrobial and Antiviral Evaluation

Some new heterocycles incorporating the antipyrine moiety, related to pyrazolopyrimidines, have been synthesized and tested for their antimicrobial activity. This research underscores the potential of these compounds in developing new antimicrobial and antiviral therapies, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Bondock et al., 2008).

Orientations Futures

The future directions for research on 4-bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine and other pyrazole derivatives are vast, given their wide range of pharmacological activities . Further studies could focus on the synthesis of new derivatives, the exploration of their chemical reactivity, and the investigation of their potential therapeutic applications.

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in a way that leads to their antileishmanial and antimalarial effects .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial effects .

Analyse Biochimique

Biochemical Properties

4-Bromo-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it can bind to specific receptors on the cell surface, altering signal transduction pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity. These molecular interactions are crucial for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as organ damage and altered physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells by specific membrane transporters, leading to its accumulation in the cytoplasm or other organelles. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

4-bromo-6-(1,5-dimethylpyrazol-3-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN4/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPDIUKTDQLAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)

![1-(cyclopropylmethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480886.png)

![6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480888.png)

![7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480889.png)

![6-cyclopentyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480891.png)

![3-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480892.png)

![1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480894.png)

![1-(2-chloroethyl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480895.png)

![1-(prop-2-yn-1-yl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480896.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)

![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)

![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)